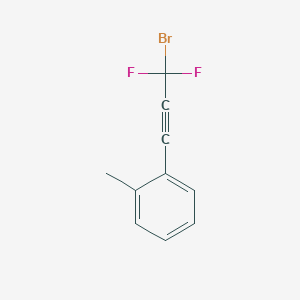![molecular formula C17H27NO4S B14178221 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate CAS No. 911835-66-0](/img/structure/B14178221.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate is an organic compound that features a sulfonamide group attached to an octyl chain, which is further esterified with acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate typically involves a multi-step process. One common method starts with the sulfonation of 4-methylbenzene (toluene) to produce 4-methylbenzenesulfonyl chloride. This intermediate is then reacted with octylamine to form 2-[(4-Methylbenzene-1-sulfonyl)amino]octane. Finally, the amine is esterified with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octyl chain and acetate group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the octyl chain and acetate group.
Octyl acetate: Lacks the sulfonamide group.
N-Octylsulfonamide: Similar structure but without the acetate ester.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate is unique due to the combination of the sulfonamide group, octyl chain, and acetate ester.
Eigenschaften
CAS-Nummer |
911835-66-0 |
|---|---|
Molekularformel |
C17H27NO4S |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)sulfonylamino]octyl acetate |
InChI |
InChI=1S/C17H27NO4S/c1-4-5-6-7-8-16(13-22-15(3)19)18-23(20,21)17-11-9-14(2)10-12-17/h9-12,16,18H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
WGKIMSOVRNEDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(COC(=O)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



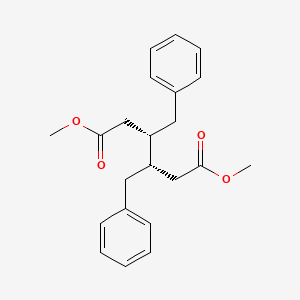

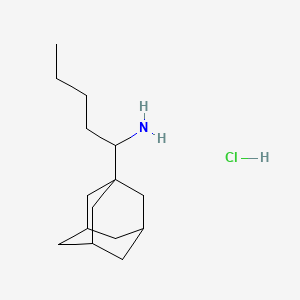
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

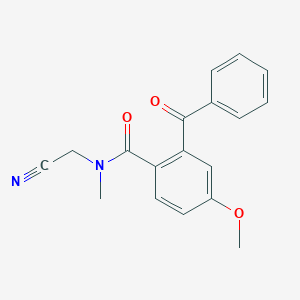
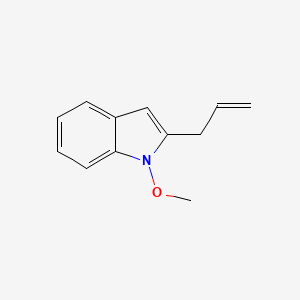
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

